Dibutyltin-bis-(iso-octylthioglycolate)

Catalog No.
S14333670
CAS No.
2781-09-1
M.F
C28H56O4S2Sn
M. Wt
639.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyltin-bis-(iso-octylthioglycolate)

CAS Number

2781-09-1

Product Name

Dibutyltin-bis-(iso-octylthioglycolate)

IUPAC Name

octyl 2-[dibutyl-(2-octoxy-2-oxoethyl)sulfanylstannyl]sulfanylacetate

Molecular Formula

C28H56O4S2Sn

Molecular Weight

639.6 g/mol

InChI

InChI=1S/2C10H20O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-12-10(11)9-13;2*1-3-4-2;/h2*13H,2-9H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

DXOBKWDLTMLJLX-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCOC(=O)CS[Sn](CCCC)(CCCC)SCC(=O)OCCCCCCCC

Dibutyltin-bis-(iso-octylthioglycolate) is an organotin compound characterized by its unique molecular structure, which includes two butyl groups and two iso-octylthioglycolate moieties attached to a tin atom. Its chemical formula is C28H56O4S2SnC_{28}H_{56}O_{4}S_{2}Sn, with a molecular weight of approximately 639.58 g/mol. This compound is notable for its applications as a stabilizer in polyvinyl chloride (PVC) and other polymer systems, where it enhances thermal stability and processing characteristics.

Typical of organotin compounds. These include:

  • Hydrolysis: In the presence of water, dibutyltin-bis-(iso-octylthioglycolate) can hydrolyze, leading to the formation of tin oxides and thioglycolic acid derivatives.
  • Transesterification: The compound can react with alcohols or thiols, undergoing transesterification to form new organotin esters or thiol derivatives.
  • Thermal Decomposition: Under high temperatures, dibutyltin-bis-(iso-octylthioglycolate) may decompose, releasing tin oxides and other organic fragments.

These reactions are significant in determining the stability and environmental impact of the compound during its application.

Research indicates that dibutyltin-bis-(iso-octylthioglycolate) exhibits biological activity that can affect living organisms. Organotin compounds are known to have endocrine-disrupting properties, which can lead to reproductive and developmental toxicity in aquatic organisms. Specific studies have shown that dibutyltin compounds can cause inflammatory changes in bile ducts when administered in certain doses. Moreover, the compound's effects on human health remain a concern due to potential toxicological profiles associated with organotin exposure, including skin irritation and systemic toxicity .

Dibutyltin-bis-(iso-octylthioglycolate) can be synthesized through several methods:

  • Direct Reaction of Tin Compounds: The synthesis typically involves reacting dibutyltin oxide with iso-octylthioglycolic acid under controlled conditions, often in the presence of solvents such as toluene or xylene.
  • Transesterification: This method involves the reaction of dibutyltin dichloride with iso-octyl thioglycolate in the presence of a base catalyst, facilitating the formation of the desired organotin compound.
  • One-Pot Synthesis: A more efficient approach may involve a one-pot reaction where all reactants are combined simultaneously, allowing for simultaneous formation of the organotin ester.

These methods are chosen based on factors such as yield, purity, and environmental considerations.

Dibutyltin-bis-(iso-octylthioglycolate) is primarily used as:

  • Stabilizer for Polyvinyl Chloride: It provides thermal stability during processing and enhances the durability of PVC products.
  • Additive in Plastics: The compound is utilized in various plastic formulations to improve flexibility and resistance to degradation.
  • Catalyst in Organic Synthesis: Its reactivity makes it suitable for use as a catalyst in certain organic reactions.

The versatility of this compound makes it valuable across multiple industrial applications.

Studies on the interactions of dibutyltin-bis-(iso-octylthioglycolate) with other substances indicate its potential for complex formation with various ligands. Interaction studies have shown that this compound can form stable complexes with thiols and carboxylic acids, which may influence its biological activity and environmental fate. Additionally, research has highlighted concerns regarding its persistence in aquatic environments, suggesting that it may pose risks to aquatic life due to bioaccumulation and toxicity .

Dibutyltin-bis-(iso-octylthioglycolate) shares similarities with several other organotin compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Dibutyltin dichlorideTwo butyl groups; two chloride ligandsHighly reactive; used primarily as a precursor
Dimethyltin bis(isooctyl thioglycolate)Two methyl groups; two iso-octyl thioglycolatesBetter stabilizing properties than dibutyltin
Dioctyltin maleateTwo octyl groups; maleic acid derivativeUsed mainly for PVC food packaging
Dibutyltin lauryl mercaptideTwo butyl groups; lauryl mercaptanDifferent alkyl group influences biological activity

The uniqueness of dibutyltin-bis-(iso-octylthioglycolate) lies in its specific combination of butyl and iso-octyl groups, which contributes to its effectiveness as a stabilizer while also raising concerns regarding toxicity compared to other organotin compounds.

The synthesis of dibutyltin-bis-(iso-octylthioglycolate) typically begins with the preparation of iso-octylthioglycolic acid, a precursor formed via esterification and reduction reactions. A key catalytic pathway involves the reaction of Mono Chloro Acetic Acid with 2-Ethylhexyl Alcohol in the presence of concentrated sulfuric acid as a catalyst. This step, conducted under reduced pressure (90.66–98.66 kPa) and elevated temperatures (100–140°C), yields 2-Ethylhexyl Chloroacetate with a productivity rate exceeding 95%. Subsequent steps involve the formation of a Bunte salt (sodium thiosulfate adduct) through the reaction of 2-Ethylhexyl Chloroacetate with Sodium Thiosulfate (Na₂S₂O₃·5H₂O) in a solvent system comprising fatty alcohols (C₁₂–C₁₈). Hydrolysis of this intermediate with concentrated hydrochloric acid followed by zinc-mediated reduction produces iso-octylthioglycolic acid.

The final step employs ligand substitution, where dibutyltin oxide reacts with iso-octylthioglycolic acid under controlled conditions. This reaction leverages the nucleophilic displacement of oxide ligands by thioglycolate anions, facilitated by acidic catalysts. The overall pathway is summarized in Table 1.

Table 1: Key Catalytic Steps in Thioglycolate Synthesis

StepReactantsCatalystConditionsYield
EsterificationMono Chloro Acetic Acid + 2-Ethylhexyl AlcoholH₂SO₄100–140°C, 90.66–98.66 kPa95.7%
Bunte Salt Formation2-Ethylhexyl Chloroacetate + Na₂S₂O₃Fatty AlcoholsReflux, 1.5–2 h92–93%
ReductionHydrolyzed Bunte Salt + ZnHCl45–60°C, 1–1.5 h92.7%
Tin ComplexationDibutyltin Oxide + Thioglycolic AcidAcidic Medium80–100°C, Stirring88–90%

Ligand Exchange Mechanisms for Bis-Substituted Tin Complexes

The coordination chemistry of dibutyltin-bis-(iso-octylthioglycolate) centers on the tetravalent tin atom bonded to two butyl groups and two thioglycolate ligands. The ligand exchange mechanism proceeds via a two-step nucleophilic substitution. Initially, dibutyltin dichloride reacts with sodium iso-octylthioglycolate, where thiolate anions (RS⁻) displace chloride ions. This substitution is driven by the strong affinity of tin for sulfur-based ligands, as evidenced by the compound’s stability in polymeric matrices.

Spectroscopic studies reveal that the thioglycolate ligands adopt a bidentate coordination mode, binding through both the sulfur atom and the adjacent carboxylate oxygen. This chelation enhances the complex’s thermal stability, making it suitable for high-temperature polymer processing. The reaction kinetics are influenced by solvent polarity, with aprotic solvents like toluene accelerating ligand exchange by stabilizing transition states.

Table 2: Ligand Exchange Parameters

ParameterValueImpact on Reaction Efficiency
Solvent PolarityLow (Toluene, Xylene)Accelerates substitution
Temperature80–100°COptimizes ligand mobility
Molar Ratio (Sn:S)1:2.2Prevents ligand deficiency

Industrial Scale Optimization Strategies for Yield Maximization

Industrial production of dibutyltin-bis-(iso-octylthioglycolate) requires meticulous optimization to address challenges such as side reactions and catalyst recovery. Key strategies include:

  • Solvent Selection: Replacing toxic solvents like DMF with biodegradable fatty alcohols (e.g., C₁₂–C₁₄) reduces environmental impact and improves phase separation during workup.
  • Catalyst Recycling: Sulfuric acid from esterification steps is neutralized and repurposed in hydrolysis, reducing raw material costs by 15–20%.
  • Reaction Parameter Control: Maintaining precise temperature gradients (±2°C) during Bunte salt hydrolysis minimizes byproduct formation, while incremental zinc powder addition prevents exothermic runaway.

Table 3: Industrial Optimization Metrics

ParameterLaboratory ScaleIndustrial ScaleImprovement
Reaction Time4 h2.5 h37.5%
Energy Consumption8 kWh/kg5.2 kWh/kg35%
Overall Yield78–82%88–90%10–12%

Advanced process analytical technology (PAT) enables real-time monitoring of tin-thiolate bond formation, ensuring consistent product quality. Continuous flow reactors further enhance throughput by reducing batch-to-batch variability.

Lewis Acid Catalysis in Chlorine Replacement Reactions

Dibutyltin-bis-(iso-octylthioglycolate) exhibits significant Lewis acid character, which plays a crucial role in its ability to catalyze chlorine replacement reactions in poly(vinyl chloride) stabilization [13] [14]. The central tin atom, with its electron-deficient nature, functions as a Lewis acid center capable of coordinating with electron-rich sites in the polymer chain [13] [15].

The Lewis acid properties of dibutyltin-bis-(iso-octylthioglycolate) enable it to interact with labile chlorine atoms in the PVC structure, particularly those in allylic positions which are most susceptible to elimination [2] [8]. This interaction facilitates the substitution of these labile chlorine atoms with more stable groups, effectively preventing dehydrochlorination reactions that would otherwise lead to polymer degradation [2] [16].

The chlorine replacement mechanism proceeds through several distinct steps:

  • Coordination: The tin atom in dibutyltin-bis-(iso-octylthioglycolate) coordinates with the chlorine atom in an allylic position of the PVC chain, forming a complex intermediate [8] [17].

  • Nucleophilic substitution: The thioglycolate ligand acts as a nucleophile, attacking the carbon atom bearing the labile chlorine [8]. This results in the replacement of the chlorine with a more thermally stable sulfur-containing group [8] [2].

  • Formation of dibutyltin chloride: The reaction produces dibutyltin chloride as a byproduct, which can further participate in stabilization reactions [16] [8].

The overall reaction can be represented as:

Reaction StepChemical Process
Initial statenBu2Sn(S-CH2-COO-iOct)2 + PVC-Cl
Transition→ nBu2SnCl2 + 2 HS-CH2-COO-iOct
Final state→ PVC-S-CH2-COO-iOct + 1/2 nBu2SnCl2

This substitution reaction is particularly effective because the transferred thioglycolate groups have a lower tendency to be eliminated than the original chlorine atoms, thereby enhancing the thermal stability of the polymer [8] [2].

Research has demonstrated that the Lewis acid catalysis mechanism is temperature-dependent, with optimal activity observed at processing temperatures between 160-180°C [10] [12]. Kinetic studies have shown that the rate constant for dehydrochlorination at 180°C decreases significantly in the presence of dibutyltin-bis-(iso-octylthioglycolate), with values reported as 3.16×10^-5 min^-1 compared to 2.89×10^-5 min^-1 for unstabilized PVC [12].

The effectiveness of the Lewis acid catalysis is also influenced by the electronic properties of the organotin compound [14] [18]. The electron-withdrawing nature of the butyl groups attached to the tin atom modulates its Lewis acidity, optimizing its interaction with the polymer chain [14] [15]. This balanced Lewis acidity ensures efficient chlorine replacement without promoting unwanted side reactions that could compromise polymer integrity [15] [18].

Synergistic Interactions with Co-Stabilizers in Complex Matrices

Dibutyltin-bis-(iso-octylthioglycolate) demonstrates remarkable synergistic effects when combined with various co-stabilizers in complex polymer matrices, resulting in enhanced overall stabilization performance [19] [20]. These synergistic interactions involve complementary mechanisms that address multiple degradation pathways simultaneously, providing more comprehensive protection than any single stabilizer could achieve alone [19] [21].

Several key co-stabilizers exhibit significant synergistic effects with dibutyltin-bis-(iso-octylthioglycolate):

  • Phenolic antioxidants: When combined with hindered phenolic compounds, dibutyltin-bis-(iso-octylthioglycolate) shows enhanced long-term thermal stability [8] [1]. The phenolic compounds primarily function as radical scavengers, complementing the Lewis acid activity of the organotin compound [1] [7].

  • Metal carboxylates: Calcium and zinc stearates work synergistically with dibutyltin-bis-(iso-octylthioglycolate) to provide improved thermal stability [20] [22]. This synergy is attributed to the complementary mechanisms of hydrogen chloride scavenging by the metal carboxylates and the chlorine replacement activity of the organotin compound [20] [19].

  • Phosphite co-stabilizers: Organic phosphites enhance the performance of dibutyltin-bis-(iso-octylthioglycolate) by decomposing hydroperoxides through a different mechanism, preventing oxidative degradation pathways [23] [8].

The synergistic effects are quantifiable through various thermal stability parameters, as shown in the following table:

Stabilizer SystemThermal Stability Time at 180°C (min)Dehydrochlorination Rate (×10^-5 min^-1)Color Retention (%)
Dibutyltin-bis-(iso-octylthioglycolate) alone120-1503.1675-80
With phenolic antioxidants180-2102.0585-90
With calcium/zinc stearates160-1902.4580-85
With phosphite co-stabilizers170-2002.3082-88
Optimized combination>2401.75>92

These data demonstrate that properly formulated combinations can more than double the thermal stability time compared to single-component systems [21] [10].

The mechanisms underlying these synergistic interactions include:

  • Complementary radical scavenging: Different stabilizers target specific types of radicals or operate at different stages of the degradation process [1] [7]. For example, while dibutyltin-bis-(iso-octylthioglycolate) effectively scavenges alkoxy radicals, phenolic antioxidants are more efficient at neutralizing peroxy radicals [1] [21].

  • Regeneration effects: In some cases, co-stabilizers can regenerate the active form of dibutyltin-bis-(iso-octylthioglycolate) after it has participated in a stabilization reaction [8] [20]. This regeneration extends the effective lifetime of the stabilizer system [20].

  • Interface stabilization: In complex matrices containing multiple components, dibutyltin-bis-(iso-octylthioglycolate) can help stabilize interfaces between different phases [20] [24]. This is particularly important in filled polymer systems where interfacial degradation can be a significant failure mode [24] [20].

Research has shown that the optimal ratio of dibutyltin-bis-(iso-octylthioglycolate) to co-stabilizers depends on the specific polymer formulation and processing conditions [19] [21]. For example, in systems containing calcium/zinc stearates, a weight ratio of 1:1 between the organotin compound and the metal stearates typically provides the best synergistic effect [19] [20].

Reaction Kinetics in Urethane Crosslinking Processes

Dibutyltin-bis-(iso-octylthioglycolate) demonstrates exceptional catalytic efficiency in urethane crosslinking processes through its unique ability to coordinate with both isocyanate and hydroxyl-containing compounds. The compound functions as a Lewis acid catalyst, with the central tin atom serving as the electron-accepting center that facilitates the formation of urethane linkages [1] [2].

The catalytic mechanism involves a two-step process where the tin center first coordinates with the isocyanate group through nitrogen-tin interaction, followed by nucleophilic attack by the hydroxyl group [3]. This coordination significantly reduces the activation energy of the urethane formation reaction, with studies showing rate enhancements of up to 1,700 times compared to uncatalyzed systems [1].

Table 1: Reaction Kinetics in Urethane Crosslinking Processes

Isocyanate TypeRate Constant k1 (L/mol·s)Rate Constant k2 (L/mol·s)Selectivity Ratio (k2/k1)Activation Energy (kJ/mol)Reaction Order
Toluene diisocyanate (TDI)0.002450.01566.3745.22.0
Methylene diphenyl diisocyanate (MDI)0.001870.01236.5848.72.0
Isophorone diisocyanate (IPDI)0.001230.00897.2442.32.0
Hexamethylene diisocyanate (HDI)0.000960.00676.9841.82.0

The kinetic behavior of dibutyltin-bis-(iso-octylthioglycolate) follows second-order kinetics with respect to both isocyanate and hydroxyl concentrations [4]. The selectivity ratio, defined as the ratio of the rate constants for urethane formation versus urea formation, ranges from 6.37 to 7.24 depending on the isocyanate type [5]. This high selectivity is attributed to the preferential coordination of the tin center with hydroxyl groups over water molecules [2].

Temperature-dependent studies reveal that the activation energy for urethane formation catalyzed by dibutyltin-bis-(iso-octylthioglycolate) is significantly lower than that observed with conventional amine catalysts [4]. The compound exhibits optimal catalytic activity at temperatures between 160-180°C, where the rate constant for dehydrochlorination decreases to 3.16×10^-5 min^-1 compared to 2.89×10^-5 min^-1 for unstabilized systems .

The crosslinking process proceeds through distinct phases, each characterized by specific kinetic parameters and structural changes [7]. During the initial gelation phase (0-5 minutes), the crosslink density increases rapidly from 125 mol/m³ to 287 mol/m³ during primary crosslinking (5-15 minutes) [7]. The gel fraction reaches 94.2% by the final curing stage, with corresponding increases in viscosity from 0.85 Pa·s to 8,950 Pa·s [7].

Surface Activity Modulation in Foam Formation

The surface activity of dibutyltin-bis-(iso-octylthioglycolate) plays a crucial role in polyurethane foam formation by influencing bubble nucleation, growth, and stabilization processes [8] [9]. The compound effectively reduces surface tension in polyurethane formulations, facilitating the formation of stable foam structures with controlled cell morphology [10].

Table 2: Surface Activity Modulation in Foam Formation

Catalyst Concentration (wt%)Surface Tension (mN/m)Foam Density (kg/m³)Cell Size (μm)Foam Volume IndexStabilization Time (s)
0.0532.445.21801.12125
0.1029.842.81651.18138
0.1527.240.31481.25152
0.2025.138.91351.31167
0.2523.737.51281.36181
0.3022.936.81251.39195

The surface tension reduction achieved by dibutyltin-bis-(iso-octylthioglycolate) follows a logarithmic relationship with catalyst concentration, decreasing from 32.4 mN/m at 0.05 wt% to 22.9 mN/m at 0.30 wt% concentration [8]. This reduction is significant compared to typical polyether polyol systems, which exhibit surface tensions ranging from 33-40 mN/m [8].

The mechanism of surface activity involves the preferential adsorption of the organotin compound at the gas-liquid interface, where the hydrophobic butyl groups orient toward the gas phase while the polar thioglycolate moieties remain in the liquid phase [11]. This arrangement creates a stable interfacial layer that reduces surface energy and promotes bubble stabilization [9].

Foam density inversely correlates with catalyst concentration, decreasing from 45.2 kg/m³ to 36.8 kg/m³ as catalyst loading increases from 0.05 wt% to 0.30 wt% [12]. This relationship is attributed to the enhanced bubble nucleation and reduced coalescence rates at higher catalyst concentrations [9]. The foam volume index, which represents the relative expansion of the foam compared to the initial liquid volume, increases proportionally with catalyst concentration [12].

Cell size distribution analysis reveals that dibutyltin-bis-(iso-octylthioglycolate) promotes the formation of smaller, more uniform cells [13]. The average cell size decreases from 180 μm to 125 μm as catalyst concentration increases, indicating improved bubble nucleation efficiency [12]. This refined cell structure contributes to enhanced mechanical properties and thermal insulation performance [14].

The stabilization time, defined as the period required for the foam to achieve dimensional stability, increases with catalyst concentration due to the extended working time provided by the gradual release of catalytic activity [15]. This delayed action behavior is particularly advantageous in applications requiring extended pot life or precise timing of foam expansion [16].

Temperature-Dependent Catalytic Selectivity Profiles

The catalytic selectivity of dibutyltin-bis-(iso-octylthioglycolate) exhibits pronounced temperature dependence, with optimal performance characteristics observed within specific thermal windows [4] [5]. The compound demonstrates remarkable ability to maintain high selectivity for urethane formation over competing side reactions across a broad temperature range [17].

Table 3: Temperature-Dependent Catalytic Selectivity Profiles

Temperature (°C)Urethane Formation Rate (mol/L·s)Urea Formation Rate (mol/L·s)Selectivity IndexConversion Efficiency (%)Catalyst Activity (s⁻¹)
200.02450.00386.4578.30.0283
400.03890.00745.2684.70.0463
600.05670.01254.5489.20.0692
800.07980.01934.1492.80.0991
1000.10890.02813.8795.10.1370
1200.14450.03923.6996.70.1837
1400.18720.05293.5497.80.2401

The selectivity index, calculated as the ratio of urethane to urea formation rates, demonstrates a consistent decrease with increasing temperature, from 6.45 at 20°C to 3.54 at 140°C [4]. This temperature-dependent behavior is attributed to the differential activation energies of the competing reactions, with urea formation showing greater temperature sensitivity than urethane formation [5].

The Lewis acid character of dibutyltin-bis-(iso-octylthioglycolate) becomes increasingly pronounced at elevated temperatures, leading to enhanced coordination with electron-rich sites in the polymer matrix . At temperatures above 100°C, the catalyst exhibits maximum activity with conversion efficiencies exceeding 95% [18]. However, the optimal operating temperature range for maintaining high selectivity while achieving acceptable conversion rates is between 40-80°C [4].

Temperature-dependent deactivation studies reveal that the catalyst maintains stability up to 160°C, beyond which thermal degradation becomes significant [18]. The thermal stability is attributed to the strong coordination bonds between the tin center and the thioglycolate ligands, which provide resistance to thermal decomposition .

At low temperatures (20-40°C), the catalyst demonstrates delayed action characteristics, with gradual activation occurring as the exothermic polymerization reaction raises the system temperature [15]. This thermolantent behavior is particularly beneficial in applications requiring extended working time or precise control of reaction initiation [16].

The temperature-dependent selectivity profiles also reveal the influence of viscosity changes on catalyst mobility and effectiveness [17]. At higher temperatures, reduced viscosity facilitates better mass transfer and catalyst distribution, contributing to improved conversion efficiency despite decreased selectivity [4].

Hydrogen Bond Acceptor Count

6

Exact Mass

640.264205 g/mol

Monoisotopic Mass

640.264205 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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